1-Ethenyl-2-methylbenzene;2-methylpropyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate
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Overview
Description
1-Ethenyl-2-methylbenzene; 2-methylpropyl 2-methylprop-2-enoate; octadecyl 2-methylprop-2-enoate is a complex compound composed of three distinct chemical entities. Each of these components has unique properties and applications, making the compound versatile in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction typically occurs under high temperature and pressure conditions to facilitate the formation of the desired product.
2-Methylpropyl 2-methylprop-2-enoate is synthesized through the esterification of 2-methylpropanoic acid with 2-methylpropyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires refluxing to achieve a high yield .
Octadecyl 2-methylprop-2-enoate is prepared by the esterification of 2-methylpropanoic acid with octadecanol. Similar to the previous esterification, an acid catalyst and refluxing conditions are used .
Industrial Production Methods
Industrial production of these compounds often involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. Catalysts such as zeolites or metal oxides are commonly used to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-2-methylbenzene undergoes various reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of halogenated or nitrated derivatives.
2-Methylpropyl 2-methylprop-2-enoate and octadecyl 2-methylprop-2-enoate primarily undergo:
Hydrolysis: These esters can be hydrolyzed back to their respective acids and alcohols under acidic or basic conditions.
Polymerization: They can participate in radical polymerization reactions to form polymers with various applications.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Radical Initiators: Benzoyl peroxide, azobisisobutyronitrile (AIBN).
Major Products
Oxidation: Aldehydes, acids.
Substitution: Halogenated or nitrated derivatives.
Hydrolysis: Corresponding acids and alcohols.
Polymerization: Polymers with varying properties.
Scientific Research Applications
1-Ethenyl-2-methylbenzene is used in the production of polymers and resins, which are essential in the manufacturing of plastics and coatings . It also serves as a precursor for various chemical syntheses.
2-Methylpropyl 2-methylprop-2-enoate and octadecyl 2-methylprop-2-enoate are utilized in the production of specialty polymers and surfactants. These compounds find applications in the cosmetics and personal care industries due to their emollient properties .
Mechanism of Action
The mechanism of action for these compounds varies based on their application. In polymerization reactions, 1-ethenyl-2-methylbenzene undergoes radical polymerization, where the vinyl group reacts with radical initiators to form long polymer chains . The esters, on the other hand, participate in esterification and hydrolysis reactions, where the ester bond is formed or broken under specific conditions .
Comparison with Similar Compounds
Similar Compounds
Styrene: Similar to 1-ethenyl-2-methylbenzene but lacks the methyl group on the aromatic ring.
Methyl methacrylate: Similar to 2-methylpropyl 2-methylprop-2-enoate but with a different alkyl group.
Stearyl methacrylate: Similar to octadecyl 2-methylprop-2-enoate but with a different alkyl group.
Uniqueness
1-Ethenyl-2-methylbenzene’s unique structure allows for specific polymerization reactions that are not possible with styrene . The esters’ long alkyl chains provide unique emollient properties, making them valuable in the cosmetics industry .
Properties
CAS No. |
53879-74-6 |
---|---|
Molecular Formula |
C39H66O4 |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
1-ethenyl-2-methylbenzene;2-methylpropyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2.C9H10.C8H14O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-3-9-7-5-4-6-8(9)2;1-6(2)5-10-8(9)7(3)4/h2,4-20H2,1,3H3;3-7H,1H2,2H3;6H,3,5H2,1-2,4H3 |
InChI Key |
SIMCIWVUKKYWNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CC1=CC=CC=C1C=C.CC(C)COC(=O)C(=C)C |
Related CAS |
53879-74-6 |
Origin of Product |
United States |
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